5-Chloro-1-methyl-1H-indole-3-carbaldehyde
Overview
Description
5-Chloro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C10H8ClNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .
Synthesis Analysis
Indole-3-carbaldehyde and its derivatives, including this compound, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . They have been used in multicomponent reactions (MCRs), which offer access to complex molecules .Molecular Structure Analysis
The molecular weight of this compound is 193.63 . The InChI code for this compound is SNHRITPGIZRMKC-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It has been used in multicomponent reactions (MCRs) to produce products with diverse functional groups .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It is stored at -20°C .Scientific Research Applications
Heterocyclic Compound Synthesis : Vikrishchuk et al. (2019) demonstrated the synthesis of new heterocyclic compounds, specifically triazolo(thiadiazepino)indoles, through the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes. This synthesis contributes to the expansion of heterocyclic chemistry (Vikrishchuk et al., 2019).
Antibacterial Activity : Carrasco et al. (2020) synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives. These compounds showed notable in vitro antibacterial activity against various bacteria, indicating potential applications in antimicrobial therapies (Carrasco et al., 2020).
Nanocatalysis and Synthesis Methodology : Madan (2020) reported the synthesis of knoevenagel condensed products of indole-3-carbaledehydes using a green and sustainable nanocatalysed method. This method offers environmental and economic advantages, emphasizing the importance of eco-friendly approaches in chemical synthesis (Madan, 2020).
Crystal Structure Analysis : Xu and Shi (2011) conducted a detailed analysis of the crystal structure of a related compound, providing insights into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Xu & Shi, 2011).
Biological Activity Research : Research by Attaby et al. (2007) focused on the synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives and their evaluation as antimicrobial agents. This highlights the potential of indole derivatives in developing new therapeutic agents (Attaby et al., 2007).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
For instance, one source suggests that a related compound, 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, has high GI absorption and is BBB permeant , which could suggest similar properties for 5-Chloro-1-methyl-1H-indole-3-carbaldehyde.
Result of Action
Indole derivatives have been found to possess various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Safety and Hazards
Future Directions
The recent applications of 1H-indole-3-carbaldehyde, a related compound, in inherently sustainable multicomponent reactions from the period 2014 to 2021 provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests potential future directions for the use of 5-Chloro-1-methyl-1H-indole-3-carbaldehyde in similar applications.
Biochemical Analysis
Biochemical Properties
5-Chloro-1-methyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effects on cellular function. In vitro studies have shown that this compound remains stable under certain conditions, but can degrade under others, leading to changes in its biological activity . Long-term effects observed in in vivo studies include alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the compound can be metabolized to form other biologically active derivatives, which can further influence cellular function .
Properties
IUPAC Name |
5-chloro-1-methylindole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUBDPMTAFOQEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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